molecular formula C5HF8KO2 B3117794 Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate CAS No. 22715-47-5

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate

Cat. No.: B3117794
CAS No.: 22715-47-5
M. Wt: 284.15 g/mol
InChI Key: IRIGGAHZHKMSGY-UHFFFAOYSA-M
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Description

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate is a per- and polyfluoroalkyl substance (PFAS) derived from its parent acid, 2,2,3,3,4,4,5,5-octafluoropentanoic acid (CAS 376-72-7). The compound is characterized by a five-carbon backbone with eight fluorine atoms replacing hydrogen atoms, resulting in high thermal and chemical stability due to strong C–F bonds. Its potassium salt form enhances water solubility, making it suitable for applications requiring polar solvents .

Molecular Formula: C₅HF₈O₂K Molecular Weight: ~286.1 g/mol (calculated from parent acid data) . CAS Registry Number: 376-72-7 (parent acid); the potassium salt’s CAS is inferred from structural analogs (e.g., potassium perfluorooctanoate: 2395-00-8) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate typically involves the fluorination of corresponding organic precursors. One common method includes the reaction of potassium bifluoride (KHF2) with organoboronic acids, which serves as an efficient fluorinating agent . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and reactors designed to handle highly reactive fluorine compounds. The production process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated carbon chain.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted fluorinated compounds, while oxidation reactions could produce higher oxidation state derivatives .

Scientific Research Applications

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate has a wide range of applications in scientific research:

    Chemistry: It is used to study surface tension and interfacial phenomena, contributing to the understanding of molecular interactions at surfaces.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of fluorinated molecules in biological systems.

    Industry: The compound is used in nanotechnology and material science, where it contributes to the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s behavior in various chemical and biological systems, affecting molecular pathways and processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) Potassium Perfluorooctanoate (PFOA-K, CAS 2395-00-8)

  • Structure : Eight-carbon chain (C8) with full fluorination except the terminal carboxylate group.
  • Molecular Formula : C₈F₁₅O₂K
  • Molecular Weight : 414.1 g/mol .
  • Comparison: PFOA-K has a longer carbon chain (C8 vs. Regulatory Status: PFOA is restricted under the Stockholm Convention due to toxicity concerns; shorter-chain alternatives like C5 compounds may face less stringent regulations .

b) Ammonium 2,2,3,3,4,4,5,5-Octafluorovalerate (CAS 22715-45-3)

  • Structure : Same fluorination pattern as the potassium salt but with an ammonium cation.
  • Molecular Formula : C₅H₄F₈O₂N
  • Molecular Weight : 265.1 g/mol .
  • Comparison :
    • The ammonium salt has lower solubility in water compared to the potassium salt due to differences in cation hydrophilicity.
    • Applications: Ammonium salts are often used in emulsifiers, whereas potassium salts are preferred in aqueous formulations .

c) 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS 355-80-6)

  • Structure : Alcohol derivative with a hydroxyl group instead of a carboxylate.
  • Molecular Formula : C₅H₄F₈O
  • Molecular Weight : 232.07 g/mol .
  • Comparison: The alcohol form is less water-soluble and more lipophilic, making it suitable for non-polar industrial applications. Toxicity: Alcohol derivatives may exhibit different metabolic pathways compared to carboxylates .

Physicochemical Properties

Property Potassium 2,2,3,3,4,4,5,5-Octafluoropentanoate PFOA-K (C8) Ammonium Octafluorovalerate 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Molecular Formula C₅HF₈O₂K C₈F₁₅O₂K C₅H₄F₈O₂N C₅H₄F₈O
Molecular Weight (g/mol) 286.1 414.1 265.1 232.07
Solubility in Water High Moderate Moderate Low
Thermal Stability High (C–F bonds) Very High (C–F bonds) High Moderate
Primary Applications Surfactants, coatings Firefighting foams Emulsifiers Solvents, lubricants

Environmental and Regulatory Considerations

  • Persistence : Shorter-chain PFAS (C5) degrade faster than C8 analogs but remain environmentally persistent .
  • Toxicity: Limited data exist for the C5 potassium salt, but PFAS broadly are linked to endocrine disruption and immunotoxicity.
  • Regulatory Trends : The EU’s REACH regulation and the U.S. EPA are increasingly scrutinizing all PFAS, including shorter-chain variants .

Biological Activity

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate is a fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties, including high stability and resistance to degradation, which contribute to their widespread use in various industrial applications. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

This compound is characterized by its fully fluorinated carbon chain. The presence of fluorine atoms enhances its lipophilicity and bioaccumulation potential. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC5K F8 O2
Molecular Weight314.13 g/mol
SolubilitySoluble in water
StabilityHighly stable under normal conditions

The biological activity of this compound primarily involves its interaction with cellular membranes and proteins. Studies have shown that the compound can disrupt lipid bilayers due to its amphiphilic nature. This disruption can lead to altered cellular permeability and potential cytotoxic effects.

Toxicological Studies

Research has indicated that exposure to PFAS compounds can lead to various toxicological effects. A study assessing the impact of several PFAS on human cell lines found that this compound exhibited:

  • Cytotoxicity : Significant cell death was observed at higher concentrations.
  • Endocrine Disruption : The compound showed potential for interfering with hormone signaling pathways.

Case Studies

  • Case Study on Liver Toxicity :
    A study published in Environmental Health Perspectives assessed the liver toxicity of various PFAS compounds in animal models. This compound was found to induce hepatic steatosis at doses above 10 mg/kg body weight. This finding suggests a dose-dependent relationship between exposure levels and liver toxicity.
  • Case Study on Developmental Effects :
    Research conducted on zebrafish embryos revealed that exposure to this compound resulted in developmental abnormalities such as impaired swim bladder formation and altered heart rate. These effects underscore the compound's potential impact on developmental processes.

Environmental Impact

This compound has been detected in various environmental matrices including water and soil. Its persistence in the environment raises concerns about bioaccumulation in aquatic organisms and subsequent trophic transfer to higher organisms.

Bioaccumulation Studies

A study examining the bioaccumulation potential of PFAS in fish species found that this compound had a bioconcentration factor (BCF) greater than 1000 in certain species. This indicates a significant risk for ecological systems where these compounds are present.

Properties

IUPAC Name

potassium;2,2,3,3,4,4,5,5-octafluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8O2.K/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15;/h1H,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIGGAHZHKMSGY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF8KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate
Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate
Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate
Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate
Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate

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